fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene is a compound that belongs to the class of diazines, which are six-membered heterocyclic aromatic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene typically involves the use of fluorinating agents and diazotization reactions. . The reaction conditions often involve the use of solvents like acetonitrile or methanol and may require the presence of a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure efficient and controlled introduction of fluorine atoms. The use of automated systems and advanced fluorinating reagents can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions, often using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions typically involve the use of solvents such as methanol, acetonitrile, or dichloromethane, and may require specific temperatures and reaction times to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield fluoro-pyridine derivatives, while reduction can produce partially or fully reduced diazene compounds. Substitution reactions can lead to the formation of various substituted pyridine derivatives.
Scientific Research Applications
Fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene has a wide range of scientific research applications, including:
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can influence the compound’s binding affinity and selectivity by altering the electronic properties and steric interactions. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene include other fluorinated diazines, such as:
Fluoropyridines: These compounds have similar structural features but may differ in the position and number of fluorine atoms.
Fluoropyrimidines: These compounds contain a pyrimidine ring with fluorine substitutions and are widely used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of fluorine atoms and diazene groups, which can impart distinct chemical and biological properties
Properties
Molecular Formula |
C5H3F2N5 |
---|---|
Molecular Weight |
171.11 g/mol |
IUPAC Name |
fluoro-[6-[(E)-fluorodiazenyl]pyridin-2-yl]diazene |
InChI |
InChI=1S/C5H3F2N5/c6-11-9-4-2-1-3-5(8-4)10-12-7/h1-3H/b11-9+,12-10? |
InChI Key |
MSSFLXTVHVEWHD-IQYMAPIOSA-N |
Isomeric SMILES |
C1=CC(=NC(=C1)N=NF)/N=N/F |
Canonical SMILES |
C1=CC(=NC(=C1)N=NF)N=NF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.